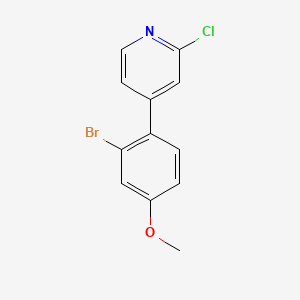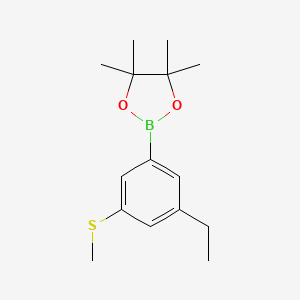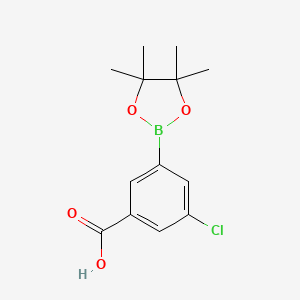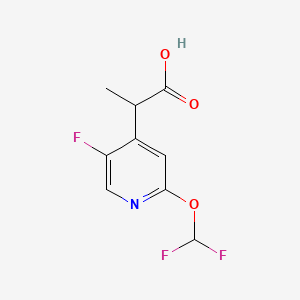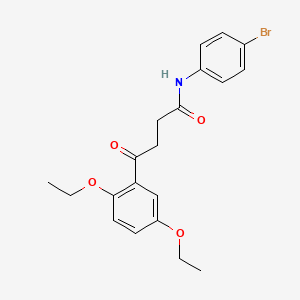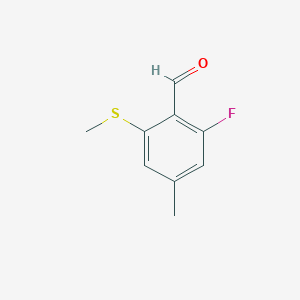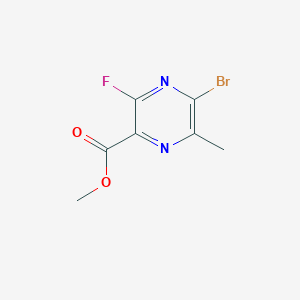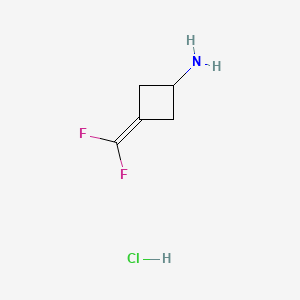
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H8ClF2N. It is known for its unique structure, which includes a cyclobutane ring substituted with a difluoromethylene group and an amine group.
準備方法
The synthesis of 3-(Difluoromethylene)cyclobutan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of a cyclobutanone derivative with a difluoromethylating agent, followed by the introduction of an amine group. The reaction conditions typically include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
化学反応の分析
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethylene group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学的研究の応用
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Difluoromethylene)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethylene group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially affecting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride can be compared with other similar compounds such as:
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: This compound has a trifluoromethyl group instead of a difluoromethylene group, which can lead to different chemical properties and reactivity.
Cyclobutanamine derivatives: Other derivatives of cyclobutanamine with different substituents can be compared in terms of their chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
分子式 |
C5H8ClF2N |
|---|---|
分子量 |
155.57 g/mol |
IUPAC名 |
3-(difluoromethylidene)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)3-1-4(8)2-3;/h4H,1-2,8H2;1H |
InChIキー |
IQOGRZFFTXPYIQ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1=C(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)

![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
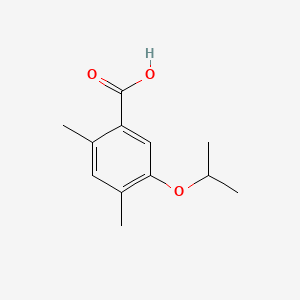
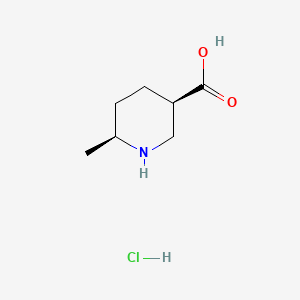
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)

